2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-14-7-15(21)9-16(8-14)27-18-12(10-25)4-5-17(26-18)11-2-1-3-13(6-11)19(22,23)24/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWHVLYDSPHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenoxy and trifluoromethylphenyl intermediates. These intermediates are then coupled with a pyridine ring under specific reaction conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level. The use of automated systems and advanced monitoring techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or sulfuric acid. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in the formation of new functionalized pyridine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
Anticancer Activity
In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. It activates caspase pathways leading to programmed cell death, indicating its potential as an anticancer therapeutic agent. Research on various cancer cell lines has shown promising results, supporting further development in oncology .
Drug Development
The compound's unique properties make it an attractive candidate for drug development. Its ability to interact with specific molecular targets allows researchers to explore its use in pharmaceuticals aimed at treating infectious diseases and cancers. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, making it a key player in designing new drugs .
Chemical Research
In chemical synthesis, this compound serves as a building block for creating more complex molecules. Its versatile structure allows for various reactions, including nucleophilic substitutions and reductions. This versatility is crucial for developing new materials with enhanced properties, such as high thermal stability and resistance to chemical degradation .
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, highlighting the potential for further antibiotic development.
Cancer Cell Apoptosis
Research conducted on various cancer cell lines demonstrated that the compound activates caspase pathways leading to apoptosis. This finding supports the hypothesis that it could be developed into an anticancer drug, warranting further investigation into its mechanism of action and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyridine/Cyanopyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 3,5-dichlorophenoxy and trifluoromethyl groups enhance its lipophilicity and metabolic stability compared to analogs like the 4,6-diethoxy-triazinyl derivative , which may favor membrane penetration in antimicrobial applications.
- Bioactivity: Pyridine-3-carbonitriles in demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus. The trifluoromethyl group in the target compound may further improve potency, as CF₃ is known to enhance binding affinity in enzyme inhibitors .
Physicochemical and Analytical Data
Table 2: Analytical Properties of Selected Compounds
Key Observations :
- The target compound’s higher molecular weight (~438.2 vs.
- The HPLC retention time of the Reference Example 63 derivative (0.81 minutes) underlines the impact of simpler substituents on chromatographic behavior compared to the target compound’s complex structure .
Research Findings and Limitations
- Antimicrobial Potential: While direct data for the target compound is unavailable, structurally related cyanopyridines in showed MIC values of 8–32 µg/mL against bacterial strains, suggesting plausible activity for the target compound .
Limitations :
No direct biological or spectroscopic data for the target compound is available in the provided evidence.
Contradictions in synthetic approaches (e.g., solvent systems, catalysts) between references complicate extrapolation of reaction yields or purity.
Biological Activity
Overview
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with a dichlorophenoxy group and a trifluoromethylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 409.19 g/mol. The presence of electron-withdrawing groups like trifluoromethyl and dichlorophenyl enhances its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to act as an inhibitor or modulator of various enzymes and receptors, impacting pathways related to cell proliferation and apoptosis. The trifluoromethyl group is particularly significant in increasing binding affinity and selectivity towards these targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In vitro tests demonstrated significant inhibition against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values were recorded as low as 4 µg/mL against Staphylococcus aureus strains, indicating potent antibacterial activity.
- The compound also showed effectiveness against resistant strains of Mycobacterium tuberculosis, with some derivatives exhibiting stronger activity than traditional tuberculostatics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Tests : The compound demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. IC50 values indicated that certain derivatives were more effective than established chemotherapeutics like gefitinib .
- Mechanism of Action : The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest, potentially involving the modulation of signaling pathways associated with tumor growth .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity, with MIC values ranging from 2 µg/mL to 8 µg/mL against resistant bacterial strains .
Study 2: Anticancer Properties
In another investigation, the compound's effects on human cancer cell lines were assessed. The results showed that it inhibited cell proliferation significantly more than control compounds, suggesting its potential as a lead compound for further drug development .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing this compound, and what are their key optimization parameters?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or condensation reactions. For example:
- Step 1 : Reacting halogenated pyridine intermediates with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 3,5-dichlorophenoxy group .
- Step 2 : Functionalization of the pyridine ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-(trifluoromethyl)phenyl moiety .
- Key Parameters : Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DMSO), and reaction time (monitored via TLC or HPLC). Evidence shows yields improve with controlled moisture exclusion .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid inhalation of dust; employ solvent-compatible respirators if handling powders .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Ensure desiccants (silica gel) are used to prevent hydrolysis of the carbonitrile group .
- Decontamination : Spills require neutralization with 10% NaHCO₃ followed by adsorption onto vermiculite .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for dichlorophenoxy groups at δ 7.2–8.1 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) for exact mass verification (e.g., calculated vs. observed m/z ± 0.0001) .
- X-ray Crystallography : Resolve regiochemical ambiguities; crystal growth in ethanol/water mixtures (70:30 v/v) at 4°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Conflicting bioactivity may arise from residual solvents (e.g., DMF) .
- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC₅0 values with reference inhibitors) .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. How can computational modeling predict reactivity or interaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron-withdrawing effects of the trifluoromethyl group on pyridine ring electrophilicity .
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with MD simulations (100 ns trajectories) to assess binding stability .
- SAR Analysis : Corrogate substituent effects (e.g., Cl vs. CF₃) on bioactivity using QSAR models .
Q. What challenges arise in achieving regioselectivity during pyridine ring functionalization?
- Methodological Answer :
- Directing Groups : Install temporary directing groups (e.g., –OMe) to guide C–H activation at the 6-position. Remove via hydrolysis post-functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position due to stabilized transition states .
- Temperature Control : Lower temperatures (–50°C) minimize side reactions during halogenation (e.g., SOCl₂ addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
